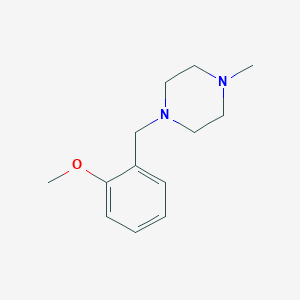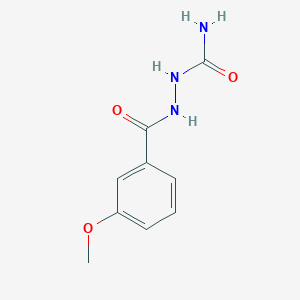![molecular formula C14H14N2O2S B5783975 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide, also known as CYM-5442, is a chemical compound that has been widely studied in scientific research. It belongs to the class of isoxazolecarboxamide compounds, which have been shown to have various biological activities.
Wirkmechanismus
The exact mechanism of action of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide is not fully understood. However, it has been shown to modulate the activity of ion channels, including the TRPA1 and TRPV1 channels. These channels are involved in pain and inflammation signaling pathways. 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anticonvulsant effects, suggesting potential use in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide is its potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and anticonvulsant effects make it an attractive candidate for drug development. However, one limitation of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study its mechanism of action in more detail, particularly its effects on ion channels and the neurotransmitter acetylcholine. Additionally, future studies could investigate the development of more soluble forms of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide for easier administration in vivo.
Synthesemethoden
The synthesis of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide involves several steps. The starting material is 2-bromo-4'-methylthiobenzophenone, which is reacted with cyclopropylmagnesium bromide to form 2-cyclopropyl-4'-methylthiobenzophenone. This intermediate product is then reacted with hydroxylamine hydrochloride to form 2-cyclopropyl-4'-methylthio-5-isoxazolecarboxylic acid. Finally, this compound is converted to 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide by reacting it with thionyl chloride and then with ammonia.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-(2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-19-13-5-3-2-4-10(13)15-14(17)11-8-12(18-16-11)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAURHKJTVBGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5783909.png)
![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)


![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)
![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)




![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)
